Cas no 2869870-45-9 (Benzeneacetic acid, 2-fluoro-α-[(2,2,2-trifluoroacetyl)amino]-, (αS)- )
![Benzeneacetic acid, 2-fluoro-α-[(2,2,2-trifluoroacetyl)amino]-, (αS)- structure](https://ja.kuujia.com/scimg/cas/2869870-45-9x500.png)
Benzeneacetic acid, 2-fluoro-α-[(2,2,2-trifluoroacetyl)amino]-, (αS)- 化学的及び物理的性質
名前と識別子
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- (αS)-2-Fluoro-α-[(2,2,2-trifluoroacetyl)amino]benzeneacetic acid (ACI)
- Benzeneacetic acid, 2-fluoro-α-[(2,2,2-trifluoroacetyl)amino]-, (αS)-
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- インチ: 1S/C10H7F4NO3/c11-6-4-2-1-3-5(6)7(8(16)17)15-9(18)10(12,13)14/h1-4,7H,(H,15,18)(H,16,17)/t7-/m0/s1
- InChIKey: FSXNEPNUARCGKX-ZETCQYMHSA-N
- SMILES: [C@H](C1C=CC=CC=1F)(C(=O)O)NC(=O)C(F)(F)F
Benzeneacetic acid, 2-fluoro-α-[(2,2,2-trifluoroacetyl)amino]-, (αS)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39917628-0.25g |
(2S)-2-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2869870-45-9 | 0.25g |
$1249.0 | 2023-07-07 | ||
Enamine | EN300-39917628-2.5g |
(2S)-2-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2869870-45-9 | 2.5g |
$2660.0 | 2023-07-07 | ||
Enamine | EN300-39917628-1.0g |
(2S)-2-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2869870-45-9 | 1.0g |
$1357.0 | 2023-07-07 | ||
Enamine | EN300-39917628-10.0g |
(2S)-2-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2869870-45-9 | 10.0g |
$5837.0 | 2023-07-07 | ||
Enamine | EN300-39917628-0.5g |
(2S)-2-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2869870-45-9 | 0.5g |
$1302.0 | 2023-07-07 | ||
Enamine | EN300-39917628-0.05g |
(2S)-2-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2869870-45-9 | 0.05g |
$1140.0 | 2023-07-07 | ||
Enamine | EN300-39917628-5.0g |
(2S)-2-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2869870-45-9 | 5.0g |
$3935.0 | 2023-07-07 | ||
Enamine | EN300-39917628-0.1g |
(2S)-2-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid |
2869870-45-9 | 0.1g |
$1195.0 | 2023-07-07 |
Benzeneacetic acid, 2-fluoro-α-[(2,2,2-trifluoroacetyl)amino]-, (αS)- 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Benzeneacetic acid, 2-fluoro-α-[(2,2,2-trifluoroacetyl)amino]-, (αS)- に関する追加情報
Introduction to Benzeneacetic Acid, 2-Fluoro-α-[(2,2,2-Trifluoroacetyl)Amino]-, (αS)- (CAS No. 2869870-45-9)
Benzeneacetic acid, 2-fluoro-α-[(2,2,2-trifluoroacetyl)amino]-, (αS)- is a highly specialized organic compound with the CAS registry number 2869870-45-9. This compound is notable for its complex structure and potential applications in various fields of chemistry and pharmacology. The molecule consists of a benzene ring attached to an acetic acid group, with a fluorine atom at the second position of the benzene ring. Additionally, the α-carbon of the acetic acid moiety is substituted with a trifluoroacetyl amino group, which introduces significant electronic and steric effects into the molecule. The (αS) designation indicates that this compound exists as a specific enantiomer with a defined stereochemistry at the α-carbon.
The synthesis of Benzeneacetic acid derivatives has been extensively studied due to their potential as intermediates in drug discovery and as building blocks in organic synthesis. Recent advancements in asymmetric catalysis have enabled the efficient preparation of enantiomerically pure compounds like this one. The presence of multiple fluorine atoms in the molecule further enhances its utility in medicinal chemistry, as fluorinated compounds are often associated with improved pharmacokinetic properties such as increased lipophilicity and metabolic stability.
One of the most promising applications of this compound lies in its potential role as a lead molecule in drug development. Fluorinated aromatic compounds are known to play critical roles in modulating receptor-ligand interactions due to their unique electronic properties. For instance, recent studies have highlighted the importance of trifluoromethyl groups in enhancing the potency and selectivity of bioactive molecules. This compound's structure suggests that it could serve as a valuable tool for exploring novel therapeutic targets or optimizing existing drug candidates.
From a structural perspective, Benzeneacetic acid derivatives like this one exhibit interesting physical and chemical properties. The trifluoroacetyl amino group contributes significantly to the compound's polarity and hydrogen bonding capacity, which can influence its solubility and bioavailability. Moreover, the fluorine atoms at both the benzene ring and trifluoroacetyl group introduce a level of rigidity into the molecule that could be advantageous for stabilizing specific conformations required for biological activity.
Recent research has also focused on understanding the reactivity of this compound under various reaction conditions. For example, investigations into its participation in nucleophilic substitution or elimination reactions have provided insights into its potential utility in synthesizing more complex molecules. Additionally, studies on its thermal stability and photoreactivity have shed light on its suitability for use in high-throughput screening assays or other demanding chemical processes.
In terms of industrial applications, Benzeneacetic acid derivatives are increasingly being explored for their roles in agrochemicals and advanced materials. The introduction of fluorine atoms into such compounds not only enhances their stability but also broadens their range of potential uses. For instance, this compound could serve as a precursor for synthesizing herbicides or insecticides with improved efficacy and environmental compatibility.
Looking ahead, the development of novel synthetic methodologies for producing enantiomerically enriched compounds like this one will undoubtedly remain a key area of research. The integration of green chemistry principles into these processes could further enhance their sustainability and scalability. As our understanding of this compound's properties continues to grow, so too will its potential contributions to advancing scientific knowledge and technological innovation.
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